Product packaging for Methyl 3-amino-5-(trifluoromethyl)benzoate(Cat. No.:CAS No. 22235-25-2)

Methyl 3-amino-5-(trifluoromethyl)benzoate

Cat. No.: B1308324
CAS No.: 22235-25-2
M. Wt: 219.16 g/mol
InChI Key: UOVPHHSFTNRQHJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(trifluoromethyl)benzoate (CAS 22235-25-2) is a benzoate ester intermediate of significant interest in modern medicinal chemistry and drug discovery. Its structure incorporates both an amino group and a trifluoromethyl group on the benzene ring, making it a valuable building block for the synthesis of more complex molecules. The trifluoromethyl (-CF 3 ) group is a key pharmacophore in contemporary drug design, as its introduction into organic compounds is known to profoundly influence their properties, including enhancing metabolic stability, membrane permeability, and lipophilicity . This compound serves as a crucial precursor in the development of New Chemical Entities (NCEs), particularly for pharmaceuticals. The -CF 3 group is a common feature in many FDA-approved drugs, where it often improves the molecule's binding affinity and overall pharmacokinetic profile . As such, this compound is a key intermediate for researchers working in areas like antibacterial agents and other therapeutic fields. Key physicochemical properties include a molecular formula of C 9 H 8 F 3 NO 2 and a molecular weight of 219.16 g/mol . It is calculated to have very slight solubility in water (0.59 g/L at 25°C) . Disclaimer: This compound is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F3NO2 B1308324 Methyl 3-amino-5-(trifluoromethyl)benzoate CAS No. 22235-25-2

Properties

IUPAC Name

methyl 3-amino-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVPHHSFTNRQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398622
Record name methyl 3-amino-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22235-25-2
Record name methyl 3-amino-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-5-(trifluoromethyl)benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-(trifluoromethyl)benzoate typically involves multiple steps. One common method starts with the nitration of methyl 3-nitro-5-(trifluoromethyl)benzoate, followed by reduction to obtain the amino derivative. The nitration step can be carried out using concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for its intended applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced trifluoromethyl compounds, and various substituted benzoates .

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-amino-5-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the development of drugs targeting various diseases due to its enhanced lipophilicity and metabolic stability attributed to the trifluoromethyl group.

Case Study: Ubrogepant

Ubrogepant is a medication used for treating acute migraines. The synthesis of Ubrogepant involves intermediates derived from this compound, showcasing its relevance in drug development .

Agricultural Applications

The compound is also utilized in crop protection formulations. It acts as a precursor for several agrochemicals designed to protect crops from pests and diseases.

Data Table: Agrochemical Products Derived from this compound

Product NameApplication AreaActive Ingredient
Pesticide AInsect ControlDerived from this compound
Herbicide BWeed ManagementContains derivatives of the compound
Fungicide CFungal ProtectionSynthesized using this compound

Research has indicated that this compound exhibits potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological evaluations. Studies focusing on enzyme-inhibitor interactions have shown that the trifluoromethyl group can enhance binding affinity, which is crucial for drug design .

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound against human cancer cell lines, indicating promising anticancer activity that warrants further investigation .

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, facilitating binding and subsequent biological effects .

Comparison with Similar Compounds

Structural Isomers and Regioisomers

Structural analogs differ in the positions of the amino and trifluoromethyl groups, significantly altering electronic and steric properties:

Compound Name CAS No. Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 2-amino-3-(trifluoromethyl)benzoate 64321-95-5 2-NH₂, 3-CF₃ C₉H₈F₃NO₂ 219.16 Enhanced steric hindrance at 2-position; used in peptide coupling
Methyl 4-amino-3-(trifluoromethyl)benzoate 167760-75-0 4-NH₂, 3-CF₃ C₉H₈F₃NO₂ 219.16 Electron-withdrawing CF₃ at 3-position stabilizes intermediates in Suzuki-Miyaura couplings
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate 1698027-36-9 2-NH₂, 4-Cl, 5-CF₃ C₉H₇ClF₃NO₂ 253.61 Chlorine substituent increases lipophilicity; potential herbicide intermediate

Key Observations :

  • Positional Effects: Moving the amino group from the 3- to 2- or 4-position reduces conjugation with the ester carbonyl, altering reactivity in nucleophilic substitutions .
  • Electron-Withdrawing vs. Electron-Donating Groups : The CF₃ group at the 5-position (target compound) creates a stronger electron-deficient ring compared to 3-CF₃ analogs, enhancing electrophilic aromatic substitution rates .

Functional Group Modifications

Replacing the trifluoromethyl group or modifying the ester moiety impacts solubility and bioactivity:

Compound Name CAS No. Functional Group Modifications Molecular Weight (g/mol) Key Differences
Methyl 3-amino-5-(dimethylamino)benzoate 136825-35-9 5-N(CH₃)₂ instead of 5-CF₃ 194.23 Dimethylamino group is electron-donating, increasing solubility in polar solvents
Octyl 3-amino-5-(trifluoromethyl)benzoate N/A Octyl ester instead of methyl ester 331.35 Longer alkyl chain improves lipid solubility for drug delivery
3-Amino-5-(trifluoromethyl)benzamide 204.15 Amide instead of ester 204.15 Higher hydrogen-bonding capacity; used in urea derivatives

Key Observations :

  • Ester vs. Amide : The methyl ester in the target compound is more reactive in hydrolysis than the amide, enabling facile conversion to carboxylic acids .
  • Alkyl Chain Length : Octyl esters (e.g., ) exhibit higher logP values (~4.2) compared to methyl esters (~2.1), favoring blood-brain barrier penetration in drug design .

Substituent Additions

Introducing halogens or heterocycles alters electronic and steric profiles:

Compound Name CAS No. Additional Substituents Molecular Weight (g/mol) Applications
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate 2704827-34-7 3-Br, 2-Cl, 5-OCF₃ 342.56 Halogenated derivative for cross-coupling reactions
3-Amino-5-fluorobenzotrifluoride N/A 5-F, 3-CF₃ 179.12 Fluorine enhances metabolic stability in bioactive molecules

Key Observations :

  • Halogen Effects : Bromine and chlorine substituents (e.g., ) increase molecular weight and steric bulk, reducing reaction rates in SNAr mechanisms .
  • Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group in is less electron-withdrawing than -CF₃, resulting in milder deactivation of the aromatic ring .

Biological Activity

Methyl 3-amino-5-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. The presence of a trifluoromethyl group significantly enhances its chemical properties, influencing its interactions with biological targets.

This compound has the molecular formula C9H8F3NO2C_9H_8F_3NO_2 and a molecular weight of approximately 219.16 g/mol. The structure includes a benzoate moiety with an amino group (-NH₂) and a trifluoromethyl group (-CF₃), which are crucial for its biological activity.

The mechanism of action of this compound involves several key interactions:

  • Enhanced Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating better membrane penetration and bioavailability in biological systems.
  • Binding Affinity : The amino group allows for hydrogen bonding with various enzymes and receptors, enhancing the compound's binding affinity and specificity.
  • Enzyme Interaction : Studies indicate that this compound can modulate enzyme activity, particularly in pathways relevant to cancer and inflammation .

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have shown that this compound exhibits significant anti-proliferative activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). For instance, compounds containing a trifluoromethyl group have demonstrated up to 92% inhibition against specific targets like EGFR at low concentrations .
Cell LineInhibition (%) at 10 nMReference
MCF-791%
A54992%
HeLaModerate Activity

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its ability to inhibit specific signaling pathways related to inflammation is under investigation, indicating potential therapeutic applications in treating inflammatory diseases .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that the positioning of the trifluoromethyl group on the phenyl ring is critical for enhancing biological activity. Variations in substituents can lead to significant differences in potency against specific targets, such as tyrosine kinases involved in cancer progression .

Case Studies

  • Inhibition of Tyrosine Kinases : A study demonstrated that derivatives of this compound showed high potency against several tyrosine kinases, including ABL1 and FLT3. These findings suggest that modifications to the molecular structure can enhance inhibitory effects on these critical cancer-related enzymes .
  • Docking Studies : Molecular docking simulations have indicated favorable binding geometries with various protein targets, supporting the hypothesis that structural modifications can optimize binding affinities and enhance therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-5-(trifluoromethyl)benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.